molecular formula C25H29N3O5S B3002439 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-methoxyphenyl)acetamide CAS No. 878059-35-9

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3002439
CAS No.: 878059-35-9
M. Wt: 483.58
InChI Key: GMLGEPFRAWCFSH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked indole derivative with a complex structure comprising three key moieties:

  • Indole core: A 1H-indol-3-yl group substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl chain.
  • Sulfonyl bridge: A sulfonyl group (-SO₂-) connects the indole core to an acetamide functional group.

The azepane (7-membered nitrogen-containing ring) contributes to conformational flexibility, while the 3-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability . The compound’s molecular formula is C₂₆H₂₉N₃O₅S, with a molecular weight of ~495.6 g/mol (estimated based on analogs in –16). Structural characterization typically employs ¹H/¹³C NMR, mass spectrometry (MS), and X-ray crystallography (as referenced in for similar compounds) .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-33-20-10-8-9-19(15-20)26-24(29)18-34(31,32)23-16-28(22-12-5-4-11-21(22)23)17-25(30)27-13-6-2-3-7-14-27/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLGEPFRAWCFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an indole moiety linked to an azepane group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Structural Characteristics

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C26H27N3O3S
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 887225-53-8
PropertyValue
Molecular FormulaC26H27N3O3S
Molecular Weight429.5 g/mol
CAS Number887225-53-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole moiety is known for its ability to interact with enzymes and receptors, while the azepane and sulfonamide groups may enhance binding affinity and selectivity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Indole derivatives have been shown to possess anticancer activity by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest that indole-based compounds can protect neuronal cells from oxidative stress.

Case Studies

A recent study explored the effects of similar indole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and prostate cancer models, suggesting a promising avenue for further research.

Pharmacological Profile

The pharmacological profile of this compound includes:

ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress in neurons
GPCR InteractionModulates signaling pathways

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Moiety : Utilizing Fischer indole synthesis.
  • Introduction of the Azepane Ring : Through nucleophilic substitution reactions.
  • Sulfonamide Formation : Via reaction with sulfonyl chloride.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of indole-sulfonamide derivatives with variations in substituents affecting biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Structural Differences Molecular Weight (g/mol) Notable Properties / Applications References
Target Compound 3-Methoxyphenyl, azepane ~495.6 Potential CNS activity (methoxy group)
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (878055-47-1) 4-Chlorophenyl, sulfanyl (-S-) instead of sulfonyl (-SO₂-) 456.0 Enhanced electrophilicity (sulfonyl vs. sulfanyl) may affect target binding
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (878060-00-5) 4-Methylpiperidine (6-membered ring), 3-CF₃ phenyl 521.6 Increased hydrophobicity (CF₃ group); potential antiparasitic activity (CYP51 inhibition)
2-((1-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide analogs () Benzhydrylpiperazine, variable sulfamoyl groups 450–600 (range) Broad-spectrum enzyme inhibition (e.g., carbonic anhydrase)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (1017153-76-2) Naphthalene-propanamide tail, no sulfonyl group ~390.5 NSAID-tryptamine hybrid; anti-inflammatory/analgesic potential

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to 4-chlorophenyl () or 3-CF₃ phenyl () derivatives, suggesting CNS-targeted applications . Sulfonyl vs.

Ring Size and Flexibility :

  • Azepane (7-membered ring) vs. piperidine (6-membered) : Azepane’s larger ring size increases conformational flexibility, which may optimize interactions with larger binding pockets (e.g., G-protein-coupled receptors) .

Therapeutic Potential: CYP51 Inhibition: highlights indole-acetamide derivatives as non-azole inhibitors of sterol 14α-demethylase (CYP51), a target for antiparasitic drugs. The target compound’s indole-sulfonamide scaffold aligns with this activity . Anti-inflammatory Applications: Structural similarities to NSAID-tryptamine hybrids () suggest possible dual activity against inflammation and pain .

Synthetic Pathways :

  • Synthesis typically involves amide coupling (e.g., EDCI/HOBt) and nucleophilic substitution for azepane/piperidine incorporation (). Yields for analogs range from 57–85% () .

Q & A

Q. What structural modifications enhance selectivity or reduce off-target effects?

  • Methodology : Fragment-based drug design replaces the azepane ring with smaller heterocycles (piperidine, morpholine) to minimize hERG channel binding. Alanine scanning of the indole-sulfonyl group identifies residues critical for target engagement. In vivo toxicity is assessed in zebrafish models .

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